4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
78947-93-0 |
|---|---|
Molecular Formula |
C6H9IO3 |
Molecular Weight |
256.04 g/mol |
IUPAC Name |
4-(iodomethyl)-6-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H9IO3/c1-4-2-5(3-7)10-6(8)9-4/h4-5H,2-3H2,1H3 |
InChI Key |
NRIDWPKSYRQLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(=O)O1)CI |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodomethyl 6 Methyl 1,3 Dioxan 2 One
Strategies for Cyclic Carbonate Formation from 1,3-Diols and Carbon Dioxide
The direct synthesis of six-membered cyclic carbonates from 1,3-diols and carbon dioxide represents an attractive, atom-economical, and green alternative to traditional methods that employ hazardous reagents like phosgene (B1210022). rsc.orgbath.ac.uk However, this transformation is thermodynamically and kinetically challenging due to the stability of CO2 and the formation of water as a byproduct, which establishes an unfavorable equilibrium. mdpi.comnih.gov To overcome these limitations, significant research has focused on the development of catalytic systems and the use of dehydrating agents to drive the reaction toward the desired product. mdpi.com
A variety of catalysts have been developed to facilitate the direct coupling of 1,3-diols with CO2. These systems are designed to activate either the diol or the CO2 molecule, lowering the energetic barrier for the reaction.
One notable approach involves the use of cerium(IV) oxide (CeO2) as a heterogeneous catalyst. In conjunction with a dehydrating agent, CeO2 has proven effective in synthesizing both five- and six-membered cyclic carbonates. nih.govresearchgate.net The yield for six-membered rings from 1,3-diols, however, tends to be lower than for their five-membered counterparts due to the potential for oligomerization. researchgate.net
Metal-free catalytic systems have also gained prominence. N-heterocyclic carbenes (NHCs), generated in situ from imidazolium (B1220033) or thiazolium salts, can effectively catalyze the formation of cyclic carbonates at atmospheric pressure. mdpi.comresearchgate.net The proposed mechanism involves the NHC activating CO2 to form an NHC-CO2 adduct, which then reacts with the diol. mdpi.com Another effective metal-free strategy employs a combination of a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to activate the diol, followed by a cyclization-promoting agent. rsc.org
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| CeO₂ / 2-Cyanopyridine (B140075) | 1,3-Butanediol | 140°C, 50 bar CO₂ | 63% | researchgate.net |
| Thiazolium Salt / Cs₂CO₃ / CH₂Br₂ | 1,3-Propanediol | Atmospheric Pressure | 53% | researchgate.net |
| DBU / TsCl / NEt₃ | (±)-1,3-Butanediol | Room Temp, 1 atm CO₂ | Moderate Yields | rsc.org |
| Pd-catalyzed Oxidative Carbonylation | Various 1,3-Diols | CO Pressure | Variable | mdpi.com |
The removal of water is critical for shifting the reaction equilibrium towards the formation of the cyclic carbonate. mdpi.com Several strategies have been implemented to achieve this. Stoichiometric dehydrating agents, such as nitriles, are commonly employed. For instance, 2-cyanopyridine is used in combination with CeO2 catalysts, where it is hydrated to picolinamide, effectively sequestering the water produced. rsc.orgnih.gov
An alternative and widely used method is the in-situ conversion of the diol's second hydroxyl group into a good leaving group, which facilitates an intramolecular cyclization. Tosyl chloride (TsCl) in the presence of a mild base like triethylamine (B128534) (NEt3) serves this dual purpose; it acts as a dehydrating agent while promoting the ring-closing step under mild conditions, such as room temperature and atmospheric CO2 pressure. bath.ac.ukresearchgate.net This approach avoids the high temperatures and pressures often required in other systems. rsc.org
Iodolactonization and Related Electrophilic Cyclization Pathways
The most direct and specific route to 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one is through an intramolecular electrophilic iodocyclization. This powerful strategy involves the reaction of an acyclic, unsaturated carbonate precursor with an electrophilic iodine source. The reaction proceeds via the formation of an iodonium (B1229267) ion intermediate, which is then intercepted by a nucleophilic oxygen atom from the carbonate moiety to form the six-membered heterocyclic ring. wikipedia.org
The key precursor for this synthesis is not a diol but an acyclic carbonate ester of a homo-homoallylic alcohol, such as hex-5-en-2-ol. The synthesis proceeds in two conceptual steps: first, the formation of a carbonate ester from the alcohol (e.g., by reaction with a chloroformate or phosgene equivalent), followed by the pivotal iodocyclization step.
The mechanism of the cyclization begins with the electrophilic attack of an iodine species (e.g., I2) on the carbon-carbon double bond of the hexenyl group to form a cyclic iodonium ion. The carbonyl oxygen of the carbonate group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This intramolecular ring-opening of the iodonium ion results in the formation of the 1,3-dioxan-2-one (B34567) ring. The process is typically a 6-exo-trig cyclization, which is kinetically favored, leading to the formation of a stable six-membered ring.
The regioselectivity of the cyclization is a critical factor that determines the final structure. The nucleophilic attack can, in principle, occur at either carbon of the iodonium ion. For a terminal alkene precursor like that derived from hex-5-en-2-ol, attack at the internal, more substituted carbon (C5 of the hexenyl chain) leads to the formation of a six-membered ring with a primary iodide (an iodomethyl group), yielding the desired this compound. This outcome follows Markovnikov-type regioselectivity, as the partial positive charge is better stabilized at the more substituted carbon atom. wikipedia.org
Diastereoselectivity is also a key consideration, as new stereocenters can be formed during the cyclization. If the starting alcohol is chiral, its stereochemistry can influence the facial selectivity of the iodine attack and the subsequent nucleophilic addition, leading to a specific diastereomer of the product. These reactions are often highly stereospecific, with the geometry of the alkene and the conformational preferences of the transition state dictating the stereochemical outcome. youtube.com
The success, yield, and selectivity of the iodocyclization reaction are highly dependent on the specific conditions employed. The choice of the iodine source, solvent, temperature, and additives can be optimized to favor the desired product.
Iodine Species: While molecular iodine (I2) is commonly used, other electrophilic iodine reagents such as N-Iodosuccinimide (NIS), N-Iodophthalimide, or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can offer advantages in terms of reactivity and handling. researchgate.netorganic-chemistry.org Hypervalent iodine reagents have also been explored for promoting such cyclizations. nih.gov
Solvent and Additives: The solvent plays a crucial role, influencing both the solubility of the reagents and the stability of the intermediates. Common solvents include dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF). The reaction is often performed in the presence of a mild base, such as sodium or potassium bicarbonate, to neutralize the HI produced during the reaction and to increase the nucleophilicity of the attacking oxygen. wikipedia.orgyoutube.com
Temperature: These cyclizations are typically run at or below room temperature (0 °C to 25 °C) to control selectivity and minimize side reactions.
| Iodine Species | Typical Solvent | Common Additives | Temperature Range | Key Characteristics |
|---|---|---|---|---|
| Iodine (I₂) | CH₂Cl₂, THF, MeCN | NaHCO₃, KHCO₃ | 0 °C to RT | Standard, cost-effective reagent. |
| N-Iodosuccinimide (NIS) | CH₂Cl₂, MeCN | None or catalytic acid/base | -20 °C to RT | Often more reactive than I₂, avoids HI byproduct directly. researchgate.net |
| Hypervalent Iodine (e.g., PhI(OAc)₂) | Various | I₂ (catalytic) | RT | Used in catalytic systems for enantioselective variants. nih.gov |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | MeCN | Lewis bases (e.g., disulfides) | RT | Effective for electron-rich systems. organic-chemistry.org |
Advanced Synthetic Routes to this compound Analogs
While direct synthesis of this compound is not extensively documented, its synthesis can be logically approached through the creation of its analogs. Advanced routes focus on stereoselective and efficient methods for producing substituted 1,3-dioxan-2-ones, which can serve as precursors for further functionalization.
The development of synthetic strategies for complex 1,3-dioxan-2-ones often begins with establishing reliable methods for constructing the core ring system. A key modern approach involves the synthesis of cyclic carbonates from homoallylic carbonic acid esters. nih.gov A recently developed model system utilizes a photo-aerobic selenium-π-acid multicatalysis process to directly activate the C-C double bond of homoallylic carbonates. nih.gov This method avoids the need for pre-installed leaving groups or stoichiometric electrophiles, representing a significant advancement in the synthesis of the 1,3-dioxan-2-one core.
The catalytic cycle is initiated by visible light and a pyrylium (B1242799) dye, in the presence of a diselane (B1234466) catalyst and ambient air as the oxidant. nih.gov This system provides an efficient pathway to 4-mono- and 4,6-disubstituted 1,3-dioxan-2-ones, which are direct analogs of the target compound's core structure. nih.gov The reaction conditions for this model system are generally mild, making it a valuable tool for accessing the foundational heterocyclic structure.
Table 1: Model Reaction Conditions for 1,3-Dioxan-2-one Synthesis
| Parameter | Condition |
|---|---|
| Catalyst System | Pyrylium Dye / Diselane |
| Oxidant | Ambient Air |
| Energy Source | Visible Light (e.g., Blue LED) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room Temperature |
A plausible multistep synthesis for this compound or its close analogs involves two key stages: the formation of a suitably substituted 1,3-dioxan-2-one intermediate, followed by functional group interconversion to install the iodomethyl group.
First, a 4,6-disubstituted 1,3-dioxan-2-one is synthesized. The photo-aerobic selenium-π-acid catalysis method is particularly well-suited for this, as it allows for the creation of analogs with various substituents at the 4- and 6-positions from corresponding homoallylic carbonates. nih.gov This provides a direct route to precursors such as 4-allyl-6-methyl-1,3-dioxan-2-one or, more ideally, a protected 4-(hydroxymethyl) analog.
Table 2: Synthesis of Substituted 1,3-Dioxan-2-one Analogs via Photocatalysis
| Starting Homoallylic Carbonate | Resulting 1,3-Dioxan-2-one Analog | Yield (%) |
|---|---|---|
| (E)-Hept-2-en-1-yl methyl carbonate | 4-Butyl-1,3-dioxan-2-one | 75 |
| (E)-4-Phenylbut-2-en-1-yl methyl carbonate | 4-Benzyl-1,3-dioxan-2-one | 82 |
| (2E,5E)-Hepta-2,5-dien-1-yl methyl carbonate | 4-((E)-prop-1-en-1-yl)-6-methyl-1,3-dioxan-2-one | 65 |
Data derived from studies on photo-aerobic synthesis of cyclic carbonates. nih.gov
The second stage of the sequence is the conversion of a precursor, such as a 4-(hydroxymethyl)-6-methyl-1,3-dioxan-2-one, into the final iodinated product. This transformation can be achieved using standard, mild synthetic methods. The Appel reaction, which utilizes triphenylphosphine (B44618) and a halogen source, is an effective method for converting primary alcohols to the corresponding alkyl halides with high yields. organic-chemistry.org
For the specific synthesis of the 4-(iodomethyl) analog, the 4-(hydroxymethyl) precursor would be treated with triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction to yield the desired this compound. organic-chemistry.org This final step in the multistep sequence demonstrates the incorporation of the core heterocyclic structure into a more complex, functionalized molecule.
Stereochemical Considerations in the Synthesis and Reactivity of 4 Iodomethyl 6 Methyl 1,3 Dioxan 2 One
Diastereoselectivity in Iodocyclization Processes Leading to 1,3-Dioxan-2-ones
The synthesis of 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one is often achieved through an iodocyclization reaction, specifically an iodocarbonation, of a suitable homoallylic precursor. The precursor for this specific molecule is pent-4-en-2-ol or its corresponding carbonate. In this process, an iodine electrophile (like I+) adds to the carbon-carbon double bond, followed by an intramolecular cyclization where the hydroxyl or carbonate oxygen acts as a nucleophile. This cyclization forges the 1,3-dioxan-2-one (B34567) ring.
The diastereoselectivity of this reaction—the preferential formation of one diastereomer over another (cis vs. trans)—is highly dependent on the reaction conditions and the stereochemistry of the starting material. Research into related halocyclization reactions of chiral homoallylic alcohols has shown that the existing stereocenter in the precursor can direct the formation of the new stereocenters in the ring. nih.govresearchgate.net
For instance, in the synthesis of analogous 4-(halomethyl)-1,3-dioxan-2-ones, the cyclization proceeds through a chair-like transition state. The substituents on the forming ring prefer to occupy pseudo-equatorial positions to minimize steric strain. This preference dictates the relative stereochemistry of the final product. When starting with a chiral homoallylic alcohol, the reaction can exhibit high levels of substrate-induced diastereoselectivity, leading predominantly to the syn or cis diastereomer. nih.govresearchgate.net Studies on similar systems have reported diastereomeric ratios (dr) greater than 19:1, highlighting the efficiency of this stereochemical control. nih.gov
A generalized reaction scheme for the iodocarbonation of a homoallylic carbonate leading to a 4,6-disubstituted 1,3-dioxan-2-one is shown below. The predominant formation of the cis isomer is often observed, where both the R and R' groups occupy equatorial positions in the stable chair conformation of the product.
Table 1: Diastereoselectivity in Halocyclization of Homoallylic Systems
| Precursor Type | Halogenating Agent | Key Finding | Reported Diastereomeric Ratio (dr) |
| Chiral Homoallylic Alcohol | N-Bromosuccinimide (NBS) in presence of CO2 | Direct diastereoselective carboxylation/bromocyclization | >19:1 (syn favored) nih.govresearchgate.net |
| Homoallylic Carbonic Acid Ester | Selenium catalyst with visible light/air | Photo-aerobic cyclization shows pronounced cis-diastereoselectivity | Not quantified, but cis is major nih.gov |
Enantioselective Synthesis of this compound Precursors
Since the stereochemistry of the final product is often dictated by the precursor, the enantioselective synthesis of the starting material, typically a chiral homoallylic alcohol like (R)- or (S)-pent-4-en-2-ol, is of paramount importance. Accessing these precursors in high enantiomeric purity is the key to producing enantiomerically pure this compound.
Several catalytic asymmetric methods have been developed for the synthesis of chiral homoallylic alcohols. These methods often involve the enantioselective addition of an allyl group to an aldehyde or the asymmetric reduction of a corresponding ketone.
Key methodologies include:
Asymmetric Allylation/Crotylation: The addition of allylboronates or allylsilanes to acetaldehyde (B116499) using chiral catalysts (e.g., those based on BINOL or TADDOL derivatives) can produce pent-4-en-2-ol with high enantiomeric excess (ee).
Enzymatic Resolution: Kinetic resolution of racemic pent-4-en-2-ol using enzymes like lipases can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.
Asymmetric Transfer Hydrogenation: The reduction of the corresponding enone (pent-4-en-2-one) using a chiral catalyst and a hydrogen source (like formic acid or isopropanol) can yield the desired chiral alcohol.
The success of these methods provides a reliable pathway to the chiral building blocks necessary for the asymmetric synthesis of the target 1,3-dioxan-2-one.
Table 2: Selected Methods for Enantioselective Synthesis of Chiral Alcohol Precursors
| Method | Substrate | Catalyst/Reagent | Typical Enantiomeric Excess (ee) |
| Asymmetric Allylation | Acetaldehyde | Chiral allylborane reagent | >90% |
| Asymmetric Transfer Hydrogenation | Allyl methyl ketone | Chiral Ru or Rh complexes | Up to 99% |
| Enzymatic Kinetic Resolution | Racemic pent-4-en-2-ol | Lipase (e.g., CAL-B) | >95% (for both alcohol and ester) |
Conformational Analysis of the 1,3-Dioxan-2-one Ring System and its Influence on Stereochemical Outcomes
The 1,3-dioxan-2-one ring, like the related 1,3-dioxane (B1201747), is not planar and adopts a variety of conformations to relieve ring strain. The most stable conformation is typically a chair form. researchgate.net However, twist-boat conformations are also important, particularly as intermediates in ring inversion processes. researchgate.net The presence of the planar carbonate group (O-C(=O)-O) slightly flattens the chair at that end of the ring compared to a standard cyclohexane (B81311) chair.
For a 4,6-disubstituted 1,3-dioxan-2-one, the substituents (iodomethyl and methyl) can occupy either axial or equatorial positions. The relative stability of the resulting conformations is governed by steric interactions.
Cis Isomer: In the cis diastereomer, both the 4-iodomethyl and 6-methyl groups can reside in equatorial positions in a chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions, resulting in a thermodynamically stable structure.
Trans Isomer: The trans diastereomer must have one substituent in an equatorial position and the other in an axial position in any given chair conformation. This leads to destabilizing 1,3-diaxial steric strain between the axial substituent and the axial protons or the lone pairs of the ring oxygens.
The conformation of the ring system is not static; it directly influences the reactivity of the molecule. For example, in subsequent nucleophilic substitution reactions at the iodomethyl group, the reaction rate and mechanism can be affected by whether this group is in an axial or equatorial position, due to differences in steric hindrance and orbital overlap with the ring system.
Reaction Mechanisms Involving 4 Iodomethyl 6 Methyl 1,3 Dioxan 2 One
Mechanistic Pathways of Electrophilic Iodocyclization to Form 1,3-Dioxan-2-ones
The formation of the 1,3-dioxan-2-one (B34567) ring system, such as in 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one, can be achieved through electrophilic iodocyclization. This process, a type of halocyclization, involves the intramolecular reaction of a nucleophile with an alkene activated by an electrophilic iodine source. mdpi.com Typically, the starting material is a homoallylic carbonate or a related homoallylic alcohol that is carbonated in situ. nih.gov The reaction proceeds via an intramolecular nucleophilic attack on the carbon-carbon double bond, which has been activated by the electrophilic iodine. nih.gov
The general stereochemical outcome of these reactions is an anti-addition across the double bond, which provides valuable insight into the reaction mechanism. The regioselectivity of the cyclization is governed by Baldwin's rules, although these rules are less stringent for electrophile-driven reactions. rsc.org For the formation of six-membered rings like 1,3-dioxan-2-ones, the 6-endo-trig cyclization pathway is often observed. nih.gov
Role of Iodine as an Electrophile and Nucleophile in Cyclic Carbonate Formation
In the context of iodocyclization, molecular iodine (I₂) or other sources of electrophilic iodine (I⁺) play a crucial role. The primary function of iodine is to act as an electrophile. mdpi.com It interacts with the electron-rich π-system of the alkene in the homoallylic precursor, leading to its activation. This activation facilitates the subsequent intramolecular attack by the oxygen nucleophile of the carbonate moiety.
Characterization of Intermediate Species in the Reaction Pathway
The key intermediate in the electrophilic iodocyclization pathway is the cyclic iodonium (B1229267) ion. mdpi.com Due to their high reactivity and transient nature, these intermediates are typically not isolated but are characterized through a combination of methods:
Stereochemical Studies: The most common evidence for the existence of a bridged iodonium ion is the observation of stereospecific anti-addition of iodine and the nucleophile across the double bond.
Spectroscopic Analysis: In some cases, spectroscopic techniques like NMR have been used at low temperatures to observe related halonium ions.
Computational Chemistry: Theoretical calculations and DFT studies provide valuable insights into the structure, stability, and energy profile of these cyclic intermediates and the transition states leading to their formation and subsequent reaction.
The reaction of an alkene with an iodine electrophile is the initial step, leading to the formation of this key intermediate, which then dictates the stereochemical outcome of the final product.
| Intermediate Species | Role in Mechanism | Methods of Characterization |
|---|---|---|
| π-Complex | Initial weak interaction between iodine and the alkene. | Theoretical calculations. |
| Cyclic Iodonium Ion | Key electrophilic intermediate that is attacked by the intramolecular nucleophile. | Inferred from stereochemical outcomes (anti-addition). mdpi.com |
| Oxonium Ion | Intermediate formed after ring closure before final deprotonation (if starting from an alcohol). | Kinetic studies and reaction modeling. |
Ring-Opening Reactions of 1,3-Dioxan-2-one Derivatives
The 1,3-dioxan-2-one ring is a cyclic carbonate that can undergo ring-opening reactions under various conditions. This reactivity is fundamental to its use as a monomer in polymerization and as a precursor in organic synthesis. The driving force for these reactions is often the release of ring strain, although six-membered rings like 1,3-dioxan-2-one are less strained than their five-membered counterparts (1,3-dioxolan-2-ones). researchgate.net
Nucleophile-Induced Ring Opening of the Cyclic Carbonate
A variety of nucleophiles can induce the ring-opening of 1,3-dioxan-2-one derivatives by attacking the electrophilic carbonyl carbon. This reaction breaks the acyl-oxygen bond, leading to a linear carbonate derivative which can be subsequently decarboxylated depending on the conditions and the nucleophile used.
Common nucleophiles include:
Amines: Primary and secondary amines react with cyclic carbonates to form hydroxyurethanes. This reaction is a key step in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.net
Alcohols/Alkoxides: In the presence of a catalyst, alcohols can react to form new, open-chain carbonates via transesterification.
Thiols: Thiols can also act as nucleophiles to open the ring, yielding thiocarbonates. researchgate.net
Water/Hydroxide: Hydrolysis of the cyclic carbonate leads to the formation of a 1,3-diol and carbon dioxide, typically under acidic or basic conditions.
The regioselectivity of the attack can be influenced by the substitution pattern on the ring and the nature of the nucleophile. researchgate.net
Polymerization Mechanisms of 1,3-Dioxan-2-ones
1,3-Dioxan-2-ones are important monomers for producing polycarbonates through ring-opening polymerization (ROP). The ROP of these six-membered cyclic carbonates is generally a thermodynamically favorable process. researchgate.net The polymerization can proceed through several mechanistic pathways, depending on the initiator employed.
Anionic ROP: Initiated by strong bases or nucleophiles like alkoxides or organometallic compounds. The initiator attacks the carbonyl carbon, and the propagating species is an alkoxide.
Cationic ROP: Initiated by Lewis or Brønsted acids. The mechanism involves the activation of the carbonyl oxygen or an ether oxygen, followed by nucleophilic attack from another monomer molecule. However, cationic ROP of cyclic acetals and related compounds is often complicated by side reactions like cyclization of the polymer chain. rsc.org
Coordination-Insertion ROP: This is a widely used method that employs metal-based catalysts (e.g., tin, zinc, aluminum complexes). The monomer first coordinates to the metal center, followed by insertion into the metal-initiator bond. This method offers excellent control over the polymerization process.
Organocatalyzed ROP: An increasingly popular green alternative that uses organic molecules like strong bases (e.g., DBU, TBD) or hydrogen-bonding catalysts (e.g., thioureas) to initiate and control the polymerization.
| Mechanism | Typical Initiators | Characteristics |
|---|---|---|
| Anionic | Alkoxides (e.g., RONa), organometallics (e.g., n-BuLi) | Fast polymerization, potential for side reactions. |
| Cationic | Protic acids (e.g., TfOH), Lewis acids (e.g., Sn(OTf)₂) | Prone to backbiting and formation of cyclic oligomers. rsc.org |
| Coordination-Insertion | Tin(II) octoate (Sn(Oct)₂), Al(OⁱPr)₃ | Good control over molecular weight and architecture. |
| Organocatalyzed | DBU, TBD, thioureas | Metal-free, often requires co-initiator (e.g., an alcohol). |
Radical Reactions Involving the Iodomethyl Moiety
The iodomethyl group (-CH₂I) in this compound is a key functional handle for radical chemistry. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat, UV light, or a radical initiator to generate a primary alkyl radical.
This radical can then participate in a variety of transformations:
Atom Transfer Radical Addition (ATRA): The generated radical can add across a double or triple bond of another molecule. The resulting radical can then abstract an iodine atom from another molecule of the starting material, propagating a radical chain reaction. Photochemical ATRA reactions involving perfluoroalkyl iodides and unsaturated alcohols are known to proceed via this type of mechanism. mdpi.com
Reductive Deiodination: The C-I bond can be reduced using radical-based reducing agents like tributyltin hydride or greener alternatives, replacing the iodine atom with a hydrogen atom.
Radical Coupling Reactions: The radical can couple with other radical species or be trapped by radical acceptors.
Iodine(III) Reagents: Hypervalent iodine(III) reagents can be used to generate radicals from C-H bonds, which can then be trapped by iodine, suggesting another pathway through which iodo-functionalized compounds can be involved in radical processes. acs.org
The reactivity of the iodomethyl group provides a powerful tool for modifying the 1,3-dioxan-2-one structure, enabling its incorporation into different molecular architectures through C-C bond formation.
Iodine Atom Transfer Cycloadditions
Iodine Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds. This process is typically initiated by the generation of a radical species that can abstract the iodine atom from an alkyl iodide, leading to the formation of a carbon-centered radical. This radical can then undergo an intramolecular addition to a tethered unsaturated group, followed by the transfer of an iodine atom to the resulting cyclized radical to propagate the radical chain.
For this compound, a hypothetical ATRC reaction would involve the generation of a radical at the methylene (B1212753) carbon bearing the iodine. This could be achieved using a radical initiator, such as di-tert-butylhyponitrite (DTBHN), which upon thermal decomposition, can produce reactive radicals that abstract the iodine atom. researchgate.net The resulting primary radical could then, in a molecule with an appropriately positioned alkene or alkyne, undergo cyclization.
The general mechanism for an iodine atom transfer radical cyclization can be outlined as follows:
Initiation: A radical initiator (In•) abstracts the iodine atom from the substrate to form a carbon-centered radical.
Cyclization: The generated radical undergoes an intramolecular addition to a multiple bond (e.g., a double or triple bond) within the same molecule.
Propagation: The cyclized radical abstracts an iodine atom from another molecule of the starting material, regenerating the carbon-centered radical and forming the cyclized product.
Table 1: Illustrative Components in a Hypothetical Iodine Atom Transfer Radical Cyclization
| Component | Role | Example |
| Substrate | Radical Precursor & Cyclization Substrate | This compound derivative with an unsaturated tether |
| Initiator | Source of primary radicals | Di-tert-butylhyponitrite (DTBHN), Azobisisobutyronitrile (AIBN) |
| Solvent | Reaction Medium | Benzene, Toluene |
It is important to note that the feasibility and outcome of such a reaction would be highly dependent on the nature of the unsaturated tether and the reaction conditions.
Photoinitiated Transformations and Radical Intermediates
The carbon-iodine bond in alkyl iodides is susceptible to cleavage under photochemical conditions, providing a pathway for the generation of alkyl radicals. nih.govacs.org The energy from ultraviolet or visible light can be sufficient to induce homolysis of the C-I bond, forming a carbon-centered radical and an iodine radical. ewha.ac.kr
In the case of this compound, photoirradiation could lead to the formation of a 4-(radical-methyl)-6-methyl-1,3-dioxan-2-one intermediate. This highly reactive species can then participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 4,6-dimethyl-1,3-dioxan-2-one.
Addition to Alkenes: The radical can add to an alkene, forming a new carbon-carbon bond and generating a new radical species.
Dimerization: Two radicals can combine to form a dimer.
The generation of alkyl radicals from alkyl halides can also be facilitated by photoredox catalysis. nih.gov In such a system, a photocatalyst, upon excitation by light, can engage in a single electron transfer (SET) with the alkyl iodide. rsc.org This can lead to the formation of a radical anion, which then fragments to produce the alkyl radical and an iodide anion.
Table 2: Key Species in a Plausible Photoinitiated Transformation
| Species | Description | Role |
| This compound | Starting Material | Radical Precursor |
| Photon (hν) | Light Energy | Initiator of C-I bond cleavage |
| 4-(Radical-methyl)-6-methyl-1,3-dioxan-2-one | Radical Intermediate | Reactive species undergoing further reactions |
| Iodine Radical (I•) | Byproduct of Homolysis | Can participate in chain termination or propagation steps |
The specific products of photoinitiated transformations would be influenced by the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species. While the general principles of photoinduced radical formation are well-established, their specific application to this compound requires further experimental investigation.
Chemical Transformations and Derivatizations of 4 Iodomethyl 6 Methyl 1,3 Dioxan 2 One
Nucleophilic Displacement Reactions of the Iodomethyl Group
The primary alkyl iodide functionality in 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of derivatives. This reactivity is a cornerstone of its utility in synthetic chemistry.
A significant application of this reactivity is in the synthesis of nitrile derivatives. The displacement of the iodide by a cyanide anion, typically from a metal cyanide salt, is a well-established method for introducing a cyanomethyl group onto the 1,3-dioxane (B1201747) ring. This reaction is particularly valuable as the resulting nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, and amides. For instance, processes have been developed for the displacement of various activated sulfonate or halide 1,3-dioxane derivatives with a metal cyanide to afford the corresponding cyanomethyl-substituted 1,3-dioxane. openstax.org
The iodomethyl group also readily undergoes substitution by amines and alkoxides. The reaction with primary or secondary amines, a form of N-alkylation, leads to the formation of the corresponding aminomethyl derivatives. researchgate.net Similarly, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be employed to prepare a wide range of ethers by reacting this compound with various alkoxides. libretexts.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the iodide. masterorganicchemistry.com
Functional Group Interconversions on the 1,3-Dioxan-2-one (B34567) Scaffold
While the iodomethyl group is the primary site of reactivity, the 1,3-dioxan-2-one ring itself can undergo various transformations. These interconversions can alter the core structure of the molecule, opening up pathways to different classes of compounds.
One of the fundamental reactions of the cyclic carbonate is its hydrolysis. Under appropriate conditions, typically in the presence of acid or base, the carbonate ester can be hydrolyzed to the corresponding 1,3-diol. This reaction effectively removes the carbonate protecting group, revealing the underlying diol structure for further synthetic manipulations.
The stability of the 1,3-dioxane ring is a crucial consideration in these transformations. While generally stable, ring-opening reactions can be induced under specific conditions, leading to the formation of linear compounds. For example, the organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-diones has been studied, indicating the potential for controlled cleavage of the heterocyclic ring. researchgate.net
Carbon-Carbon Bond Forming Reactions Involving the Iodomethyl Moiety
The iodomethyl group serves as an excellent electrophile for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Heck reaction, for instance, involves the palladium-catalyzed coupling of an alkyl or aryl halide with an alkene. researchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Heck reaction to alkyl iodides suggests its potential for introducing alkenyl groups at the methyl position of the dioxane ring.
Similarly, the Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile method for forming carbon-carbon bonds. nobelprize.orgnih.govlibretexts.org The iodomethyl group of this compound could theoretically participate in Suzuki couplings with various organoboron reagents to introduce aryl, vinyl, or alkyl substituents. The general mechanism for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org
Conversion to Iodine-Free Cyclic Carbonates
The conversion of this compound to its iodine-free counterparts, such as 4,6-dimethyl-1,3-dioxan-2-one, is a reductive transformation that can be achieved through various methods. This conversion is often desirable to remove the reactive handle when it is no longer needed in a synthetic sequence.
One common approach for the deiodination of alkyl iodides is catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas to reduce the carbon-iodine bond to a carbon-hydrogen bond. This process is generally clean and efficient.
Alternatively, reductive dehalogenation can be accomplished using various reducing agents. These methods offer alternatives to catalytic hydrogenation and can be advantageous depending on the presence of other functional groups in the molecule. The synthesis of six-membered cyclic carbonates, such as 1,3-dioxan-2-ones, from 1,3-diols and carbon dioxide has been reviewed, providing a foundational understanding of the formation of the core ring structure. masterorganicchemistry.com
Advanced Applications in Organic Synthesis
Role of 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one as a Chiral Auxiliary and Building Block
The inherent chirality of this compound, stemming from its substituted cyclic carbonate structure, positions it as a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The defined spatial arrangement of the iodomethyl and methyl groups on the 1,3-dioxan-2-one (B34567) ring can be exploited to control the stereochemical outcome of subsequent reactions.
The presence of a reactive iodomethyl group provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, effectively enabling the construction of more complex chiral molecules. The cyclic carbonate moiety itself can be a precursor to 1,3-diols, which are common structural motifs in many biologically active molecules. The stereocenters within the dioxanone ring can therefore be transferred to the final product, making it an efficient tool for stereoselective synthesis.
Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Azide, Cyanide, Thiols, etc. | Functionalized chiral 1,3-dioxan-2-ones |
| Carbon-Carbon Bond Formation | Organocuprates, Grignard Reagents | Alkylated or arylated chiral derivatives |
| Ring Opening | Hydrolysis (acidic or basic) | Chiral 1,3-diols with an iodomethyl substituent |
Utilization in the Synthesis of Complex Natural Products and Analogues
Though specific examples detailing the use of this compound in the total synthesis of natural products are not readily found in the literature, its structure is analogous to intermediates used in the synthesis of complex molecules. The 1,3-dioxan-2-one framework is a protected form of a 1,3-diol, a common feature in many natural products, including polyketides and macrolides.
The synthetic utility would lie in its ability to introduce a chiral fragment with a reactive handle (the iodomethyl group). This group could be used for chain elongation or for the introduction of other key functional groups late in a synthetic sequence. For instance, the iodomethyl group could be converted to a phosphonium (B103445) salt for use in Wittig-type reactions to build complex olefinic structures.
Precursors for Polycarbonates and Polyurethanes with Tailored Architectures
Cyclic carbonates, such as 1,3-dioxan-2-ones, are well-established monomers for ring-opening polymerization (ROP) to produce polycarbonates. These polymers are known for their biodegradability and biocompatibility, making them attractive for biomedical applications. The presence of the iodomethyl group on the this compound monomer would result in a functionalized polycarbonate with pendant iodomethyl groups along the polymer chain.
This "clickable" handle opens up possibilities for post-polymerization modification. A wide array of functionalities can be introduced by nucleophilic substitution of the iodide, allowing for the tailoring of the polymer's properties. For example, grafting hydrophilic side chains could enhance water solubility, while attaching bioactive molecules could lead to targeted drug delivery systems.
Similarly, in the synthesis of polyurethanes, diols are key components. The hydrolysis of poly(this compound) would yield a functionalized poly(1,3-diol), which could then be reacted with diisocyanates to form polyurethanes with unique properties conferred by the pendant functional groups.
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Synthesis Method | Key Feature | Potential Application |
| Functional Polycarbonate | Ring-Opening Polymerization | Pendant iodomethyl groups for post-polymerization modification | Drug delivery, functional biomaterials |
| Functional Polyurethane | ROP followed by hydrolysis and reaction with diisocyanates | Tunable properties via side-chain modification | Smart materials, biomedical devices |
Intermediates for Pharmaceutical and Agrochemical Synthesis
The structural motifs present in this compound are relevant to the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The chiral 1,3-diol precursor and the reactive iodomethyl group are valuable functionalities for constructing complex molecular architectures found in many bioactive compounds.
While direct evidence of its use as a registered intermediate is scarce, similar structures, such as other substituted 1,3-dioxanes and dioxolanes, are known to be key intermediates in the synthesis of various drugs. The ability to introduce chirality and a reactive functional group in a single, stable molecule makes this compound a promising candidate for the development of novel synthetic routes to new therapeutic and crop protection agents. Its potential lies in its ability to streamline synthetic pathways, potentially leading to more efficient and stereoselective production of target molecules.
Computational and Theoretical Investigations of 4 Iodomethyl 6 Methyl 1,3 Dioxan 2 One
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical calculations are instrumental in elucidating the intricate pathways of chemical reactions, mapping out the energy landscapes that govern them, and characterizing the fleeting transition states that lie at their peaks. For molecules like 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one, these studies can predict reactivity, catalyst effects, and product formation.
Research into the synthesis of six-membered cyclic carbonates, such as the 1,3-dioxan-2-one (B34567) ring, from 1,3-diols and carbon dioxide has been explored using Density Functional Theory (DFT). bath.ac.ukrsc.org These studies have detailed an addition/elimination pathway for the reaction. rsc.org The mechanism for the aminolysis of cyclic carbonates, a key reaction for producing polyhydroxyurethanes, has also been investigated in detail. It is proposed that this reaction can proceed through a six-centre ring intermediate involving the carbonate and two amine molecules. rsc.org
Furthermore, theoretical studies on organic iodine compounds highlight their unique reaction pathways. Alkyl iodides are susceptible to decomposition, including photolysis, which produces iodine atoms. High-level ab initio and DFT studies are considered viable alternatives to experiments for providing reliable thermodynamic and kinetic data for gas-phase reactions involving these compounds. The mechanisms of reactions involving iodine are complex; for instance, the acid-catalyzed iodination of some organic compounds involves a slow, rate-determining protonation step, followed by a fast reaction with iodine. docbrown.info
| Reaction Type | Key Mechanistic Features Investigated | Computational Methods Employed | General Findings |
|---|---|---|---|
| Synthesis from 1,3-diols and CO₂ | Transition states, kinetic barriers, reaction pathways | DFT | Reaction proceeds via an addition/elimination pathway. Catalysts can lower the CO₂-insertion and ring-closing barriers. bath.ac.ukrsc.org |
| Ring-Opening Aminolysis | Role of catalysts, transition state geometry | DFT | Can proceed through a six-centre ring intermediate. Catalysts can act as bifunctional activators. rsc.org |
| Ring-Opening Polymerization (ROP) | Thermodynamic parameters, polymer chain linkages | DFT | ROP of 1,3-dioxan-2-ones is generally thermodynamically favored. DFT can support predictions of polymer structure. bath.ac.ukresearchgate.net |
Density Functional Theory (DFT) Calculations on Stability and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure, stability, and reactivity of molecules.
For the 1,3-dioxan-2-one ring system, DFT calculations are crucial for understanding its stability. The ring-opening polymerization of 1,3-dioxan-2-ones is known to be thermodynamically favored at all temperatures, a characteristic that points to inherent ring strain. rsc.orgresearchgate.net DFT can quantify this by calculating the energy difference between the cyclic monomer and the corresponding linear polymer unit.
DFT studies on the synthesis of cyclic carbonates from CO2 and epoxides have provided deep insights into catalyst function, revealing synergistic actions between different components of a catalyst system. rsc.org For instance, in certain zinc-based catalysts, DFT calculations have elucidated the cooperative roles of the metal center (Zn²⁺), a halide anion (Br⁻), and a quaternary ammonium (B1175870) group (NR₄⁺) in activating the reactants and facilitating the reaction under mild conditions. rsc.org Various DFT methods, such as B3LYP and M06-2X, have been employed to model reaction energetics and identify the most plausible pathways. mdpi.com
The reactivity of the iodomethyl group can also be assessed using DFT. Calculations can determine bond dissociation energies for the C-I bond, predict sites susceptible to nucleophilic attack, and model the energetics of substitution or elimination reactions. High-level ab initio and DFT studies are recognized as effective tools for generating reliable thermodynamic and kinetic data for reactions involving organic iodine compounds.
| Area of Investigation | Key Parameters Calculated | Typical DFT Functional Used | Significance of Findings |
|---|---|---|---|
| Catalyst Mechanism | Activation energies, transition state structures | B3LYP, M06-2X | Explains catalyst efficiency and synergistic effects, guiding the design of new catalysts. rsc.orgmdpi.com |
| Polymerization Thermodynamics | Enthalpy and Gibbs free energy of reaction | Various | Confirms the thermodynamic favorability of ring-opening polymerization for 1,3-dioxan-2-ones. researchgate.net |
| Reactivity of Organic Iodides | Bond dissociation energies, reaction barriers | Various | Provides kinetic and thermodynamic data that can be used in larger atmospheric or synthetic models. |
Conformational Landscape Analysis via Computational Methods
The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and chemical reactivity. Computational methods can map the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
For the 1,3-dioxane (B1201747) ring, which forms the core of this compound, extensive computational studies have been performed. Quantum-chemical studies of substituted 1,3-dioxanes have revealed that the potential energy surface typically includes chair and twist conformers. researchgate.net The chair conformer is generally the most stable. For unsubstituted 1,3-dioxane, the chair form is significantly more stable than the 2,5-twist conformer by about 5.19 kcal/mol according to DFT calculations. researchgate.net
The process of ring inversion from one chair form to another has been computationally mapped. For 5-substituted 1,3-dioxanes, two primary pathways for the conformational isomerization of equatorial and axial chair conformers have been identified. researchgate.net The substituents, such as the methyl and iodomethyl groups in the target molecule, play a crucial role in determining the relative energies of these conformers. The Gibbs conformational energies (ΔG°) of substituents dictate the preference for an equatorial versus an axial position. researchgate.net These computational findings are often validated by comparing calculated NMR parameters, like vicinal coupling constants, with experimental data. researchgate.net
| Conformer/Transition State | Relative Energy (ΔE) for 5-Ethyl-1,3-dioxane | Relative Energy (ΔE) for 5-tert-Butyl-1,3-dioxane | Relative Energy (ΔE) for 5-Phenyl-1,3-dioxane |
|---|---|---|---|
| Equatorial Chair (Cₑ) | 0.00 | 0.00 | 0.00 |
| Axial Chair (Cₐ) | 0.89 | 1.83 | 1.44 |
| 1,4-Twist (1,4-T) | 7.40 | 7.97 | 6.68 |
| 2,5-Twist (2,5-T) | 6.54 | 6.97 | 6.10 |
Data adapted from quantum-chemical studies on 5-substituted 1,3-dioxanes, which serve as a model for the conformational behavior of the 6-methyl substituted ring in the target molecule. researchgate.net The calculations were performed at the RHF/6-31G(d) level of theory.
Future Research Directions and Outlook
Development of More Sustainable Synthetic Methodologies for Halogenated Cyclic Carbonates
The traditional synthesis of halogenated cyclic carbonates often involves multi-step procedures with potentially hazardous reagents. A primary focus of future research will be the development of greener and more efficient synthetic routes.
Key Research Thrusts:
CO₂ as a Feedstock: Investigating the direct cycloaddition of carbon dioxide to appropriately substituted epoxides or diols is a key area of green chemistry. Research will likely focus on designing catalysts that can facilitate this transformation under mild conditions for the synthesis of halogenated 1,3-dioxan-2-ones.
Catalyst Development: The design of efficient, recyclable, and non-toxic catalysts is paramount. This includes exploring organocatalysts, ionic liquids, and metal-organic frameworks that can promote the formation of the cyclic carbonate ring with high selectivity and yield.
Atom Economy: Methodologies that maximize atom economy, such as one-pot reactions where the starting materials are converted to the final product without the isolation of intermediates, will be a significant area of investigation. For instance, a cascade reaction involving the synthesis of a diol followed by in-situ carbonation and halogenation would be a highly desirable approach.
Alternative Halogenation Techniques: Moving away from harsh halogenating agents towards more environmentally benign methods, such as enzyme-catalyzed halogenation or the use of halide salts in conjunction with an oxidant, will be a critical step in making the synthesis of compounds like 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one more sustainable.
Table 1: Comparison of Synthetic Methodologies for Halogenated Cyclic Carbonates
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Traditional Synthesis | Established Procedures | Use of toxic reagents, multiple steps, low atom economy | Replacement with greener alternatives |
| CO₂ Cycloaddition | Utilization of a greenhouse gas, high atom economy | Often requires high pressure and temperature | Development of highly active catalysts for mild conditions |
| Organocatalysis | Metal-free, often milder conditions | Catalyst loading can be high | Design of more efficient and recyclable organocatalysts |
| Biocatalysis | High selectivity, environmentally benign | Limited substrate scope, enzyme stability | Enzyme engineering for broader applicability |
Exploration of Novel Reactivity Patterns and Selectivities
The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. Future studies will aim to understand and control the reactivity of both the iodomethyl group and the carbonate ring.
Nucleophilic Substitution: The iodomethyl group is an excellent electrophile for nucleophilic substitution reactions. Future work will likely explore a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates) to synthesize a diverse library of functionalized 1,3-dioxan-2-one (B34567) monomers. This would enable the introduction of various functionalities for applications in drug delivery, materials science, and bioconjugation.
Ring-Opening Polymerization (ROP): The 1,3-dioxan-2-one core is susceptible to ring-opening polymerization to form polycarbonates. A key research direction will be the investigation of controlled polymerization techniques, such as organocatalyzed ROP, to produce well-defined polymers with predictable molecular weights and low dispersity. The influence of the iodomethyl group on the polymerization kinetics and polymer properties will be a subject of detailed study.
Post-Polymerization Modification: A powerful strategy for creating functional materials is the post-polymerization modification of a pre-formed polymer backbone. Polymers derived from this compound will have pendant iodomethyl groups that can be further functionalized, allowing for the creation of complex polymer architectures and materials with tailored properties.
Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This opens up the possibility of synthesizing monomers and polymers with conjugated side chains, which could have interesting electronic and optical properties.
Design of Next-Generation 1,3-Dioxan-2-one Derivatives with Enhanced Utility
Building upon the foundational structure of this compound, future research will focus on the rational design of new derivatives with improved or entirely new functionalities.
Table 2: Potential Next-Generation 1,3-Dioxan-2-one Derivatives and Their Utility
| Derivative Class | Potential Utility |
| Azide-Functionalized | "Click" chemistry handles for bioconjugation and material science |
| Amine-Functionalized | pH-responsive materials, drug delivery systems |
| Alkyne/Alkene-Functionalized | Monomers for cross-linking, platforms for further modification |
| Fluorinated Derivatives | Materials with enhanced thermal stability and hydrophobicity |
The design of these new monomers will be guided by the desired properties of the resulting polymers. For example, incorporating hydrophilic or hydrophobic side chains can control the solubility and self-assembly behavior of the polymers. Introducing biodegradable linkages would be crucial for biomedical applications.
Integration with Catalytic Asymmetric Synthesis Strategies
The presence of stereocenters in this compound means that controlling its stereochemistry is a critical aspect for many applications, particularly in the life sciences. Future research will increasingly focus on the development of catalytic asymmetric methods for its synthesis.
Enantioselective Cyclization: Developing catalytic systems that can achieve the enantioselective cyclization of prochiral precursors will be a major goal. This could involve the use of chiral catalysts to control the formation of the 1,3-dioxan-2-one ring.
Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound or its precursors using chiral catalysts is another viable strategy to obtain enantiomerically enriched material.
Stereocontrolled Polymerization: For applications requiring stereoregular polymers, the development of stereoselective catalysts for the ring-opening polymerization of racemic or enantiopure this compound will be essential. This would allow for the synthesis of isotactic, syndiotactic, or heterotactic polycarbonates with distinct physical and mechanical properties.
The integration of asymmetric synthesis will be crucial for unlocking the full potential of this compound in applications where chirality plays a key role, such as in the development of chiral materials and as precursors for the synthesis of enantiopure pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
